molecular formula C11H19N3O B15328681 3,5-Dimethyl-1-((tetrahydro-2h-pyran-4-yl)methyl)-1h-pyrazol-4-amine

3,5-Dimethyl-1-((tetrahydro-2h-pyran-4-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B15328681
M. Wt: 209.29 g/mol
InChI Key: JZUZOHOFHMKNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine (CAS RN: 1250928-53-0) is a pyrazole derivative with a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol. Structurally, it features a pyrazole core substituted with methyl groups at positions 3 and 5, and a tetrahydro-2H-pyran-4-ylmethyl group at position 1. The compound is primarily utilized in medicinal chemistry as a key intermediate, notably in the synthesis of GLUT1 inhibitors (e.g., compound 11 in ), highlighting its role in targeting metabolic pathways .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H19N3O/c1-8-11(12)9(2)14(13-8)7-10-3-5-15-6-4-10/h10H,3-7,12H2,1-2H3

InChI Key

JZUZOHOFHMKNDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCOCC2)C)N

Origin of Product

United States

Biological Activity

3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 2168248-03-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

1. Anti-inflammatory Activity

Studies have indicated that the compound exhibits notable anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

StudyFindings
Demonstrated significant reduction in edema in animal models.
Showed inhibition of COX activity by 70% at a concentration of 50 µM.

2. Analgesic Properties

The analgesic properties of this compound have been validated through various pain models. The compound's effectiveness was comparable to standard analgesics such as aspirin.

StudyFindings
Reduced pain response in the formalin test by 60%.
Exhibited dose-dependent analgesic effects in thermal nociception tests.

3. Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15 ± 2
PC3 (Prostate)20 ± 3

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Case Study on Anti-inflammatory Effects :
    • In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant decrease in swelling compared to controls.
  • Case Study on Anticancer Properties :
    • A study involving human cancer cell lines showed that treatment with the compound led to increased apoptosis markers and decreased viability of cancer cells after 48 hours.

Chemical Reactions Analysis

Alkylation-Cyclization Sequence

The compound is synthesized through a multi-step protocol involving:

  • Alkylation : Reaction of 4-amino-3,5-dimethylpyrazole with (tetrahydro-2H-pyran-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydropyranylmethyl group.

  • Cyclization : Formation of the pyrazole ring via condensation reactions using diketones or β-keto esters.

StepReagents/ConditionsYieldKey Product Characteristics
1K₂CO₃, DMF, 80°C62%Intermediate alkylated amine
2Acetylacetone, EtOH reflux47%Final cyclized pyrazole

Amine-Specific Reactions

The primary amine at position 4 participates in:

  • Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with triethylamine .

  • Schiff Base Formation : Condenses with aldehydes (e.g., terephthalaldehyde) to generate imine-linked macrocycles (54% yield) .

Example Reaction with Terephthalaldehyde :

2 Pyrazole-amine+terephthalaldehydeMeOH, RTBis-imine macrocycle[5]\text{2 Pyrazole-amine} + \text{terephthalaldehyde} \xrightarrow{\text{MeOH, RT}} \text{Bis-imine macrocycle}[5]

Pyrazole Ring Modifications

  • Electrophilic Substitution : Methyl groups at positions 3 and 5 direct electrophiles to the C-4 amine, enabling selective functionalization.

  • Borylation : Reacts with pinacolborane in THF to form boronate esters for Suzuki-Miyaura cross-couplings (e.g., 1-(THP)-3,5-dimethylpyrazole-4-boronic acid pinacol ester) .

Proton Transfer Reactions

In acidic media, the amine group undergoes protonation, facilitating co-crystallization with dicarboxylic acids (e.g., tetrafluoroterephthalic acid) :

  • Forms ionic crystals with 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate dianions .

  • Key Structural Data :

    • C6–O bond lengths: 1.2498(13) Å and 1.2381(13) Å .

    • N1–N2–C4 angle: 104.80(9)° (pyrazole ring distortion) .

Comparative Reactivity Analysis

Reaction TypeConditionsProduct UtilityYield Range
AcylationRCOCl, NEt₃, CH₂Cl₂Amide libraries for drug discovery 50-75%
BoronationPinacolborane, Pd catalystCross-coupling precursors 60-82%
Co-crystallizationDicarboxylic acids, MeOHCrystal engineering 43-54%

Spectroscopic Signatures

  • IR : N–H stretch at 3231 cm⁻¹ (Schiff base formation) .

  • NMR :

    • Pyrazole C–H: δ 6.2–7.1 ppm (¹H).

    • Tetrahydro-pyran protons: δ 1.4–3.8 ppm (¹H).

This compound’s reactivity profile highlights its utility in medicinal chemistry, materials science, and catalysis. Further studies are needed to explore its potential in metal coordination and asymmetric synthesis.

Comparison with Similar Compounds

Impact of Substituent Groups

  • Heterocyclic Substituents (Target Compound) : The tetrahydro-2H-pyran group introduces an oxygen atom, likely improving aqueous solubility compared to purely aliphatic or aromatic substituents. This feature is critical in drug design for bioavailability enhancement .
  • Aliphatic vs. Aromatic Substituents : The isopropyl analog (CAS 60706-59-4) exhibits a lower molecular weight (153.23 g/mol) and reduced steric hindrance, making it advantageous for synthetic scalability. In contrast, naphthylmethyl and benzyl derivatives (e.g., 2-methylphenyl, 3-trifluoromethylphenyl) increase aromatic surface area, favoring interactions with hydrophobic protein pockets .
  • Fluorinated Derivatives : Compounds with trifluoromethyl or trifluoroethoxy groups (e.g., C₁₄H₁₆F₃N₃, C₉H₁₄F₃N₃O) demonstrate enhanced metabolic stability and electronegativity, traits valuable in optimizing pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of a pyrazole precursor with a tetrahydropyran-containing benzylating agent. For example, a common approach involves reacting 3,5-dimethylpyrazole with a tetrahydropyran-substituted alkyl halide in the presence of a strong base (e.g., NaH) in polar aprotic solvents like DMF at 60–80°C . Reaction conditions such as solvent choice, temperature, and stoichiometry critically affect yield. For instance, excess alkylating agent (1.2–1.5 equivalents) improves substitution efficiency, while prolonged reaction times may lead to byproducts. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the structure. Key signals include the pyrazole NH₂ group (δ 4.8–5.2 ppm, broad singlet) and tetrahydropyran protons (δ 3.3–4.0 ppm for CH₂O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 253.192 [M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀) .
  • Standardized Protocols : Use published guidelines (e.g., NIH assay standards) for consistency in buffer pH, temperature, and incubation times .
  • Data Normalization : Compare results against a common reference compound (e.g., staurosporine for kinase inhibition) to calibrate potency .

Q. What computational strategies are suitable for studying interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases). Focus on hydrogen bonding with the pyrazole NH₂ and hydrophobic interactions with the tetrahydropyran group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and validate against experimental IC₅₀ values .

Q. How to design a structure-activity relationship (SAR) study for substituent effects on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing tetrahydropyran with cyclohexyl or varying methyl groups on the pyrazole) .

  • Activity Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzymes) to identify critical substituents.

  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.

    Example SAR Table :

    Substituent on PyrazoleBiological Activity (IC₅₀, μM)Key Interaction
    -H (Parent)10.2 ± 1.5Base activity
    -Cyclohexyl3.8 ± 0.7Enhanced hydrophobicity
    -Methoxyethyl15.6 ± 2.1Reduced potency

Experimental Design Considerations

Q. What controls and replicates are critical in toxicity assays for this compound?

  • Methodological Answer :
  • Positive Controls : Use cisplatin (for apoptosis) or doxorubicin (DNA damage) to validate assay sensitivity .
  • Negative Controls : Include solvent-only (e.g., DMSO) and untreated cell groups.
  • Replicates : Perform triplicate technical replicates and three biological replicates (different cell passages) to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Methodological Answer :
  • Solubility Testing : Use standardized shake-flask methods in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulations (e.g., lyophilization) if degradation exceeds 5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.